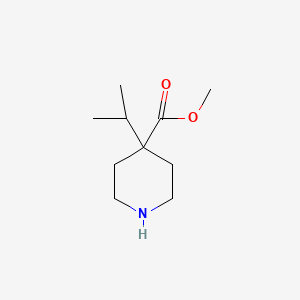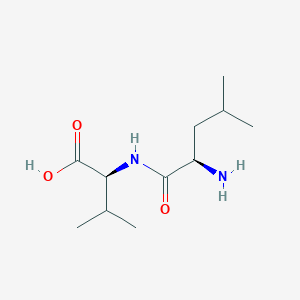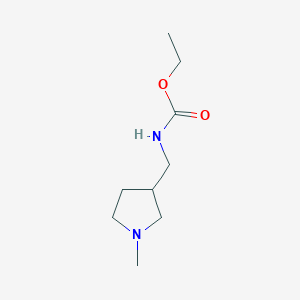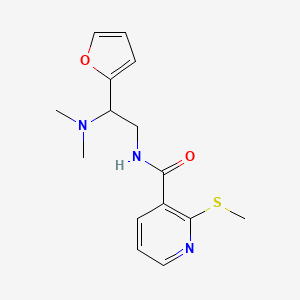![molecular formula C8H13Br B13564537 5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
5-(Bromomethyl)-5-methylspiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-5-methylspiro[23]hexane is an organic compound with the molecular formula C8H13Br It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5-methylspiro[2.3]hexane typically involves the bromination of 5-methylspiro[2.3]hexane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
- Dissolve 5-methylspiro[2.3]hexane in an inert solvent like carbon tetrachloride (CCl4).
- Add N-bromosuccinimide (NBS) and a small amount of azobisisobutyronitrile (AIBN).
- Heat the mixture or expose it to light to initiate the radical bromination.
- After the reaction is complete, purify the product by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-5-methylspiro[2.3]hexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexane, 5-(Cyanomethyl)-5-methylspiro[2.3]hexane.
Elimination: 5-Methylspiro[2.3]hex-1-ene.
Oxidation: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexan-2-one.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-5-methylspiro[2.3]hexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-5-methylspiro[2.3]hexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Bromomethyl)spiro[2.3]hexane: Lacks the methyl group at the 5-position.
5-(Chloromethyl)-5-methylspiro[2.3]hexane: Similar structure but with a chlorine atom instead of bromine.
5-(Hydroxymethyl)-5-methylspiro[2.3]hexane: The bromine atom is replaced by a hydroxyl group.
Uniqueness
5-(Bromomethyl)-5-methylspiro[2.3]hexane is unique due to the presence of both a bromomethyl and a methyl group on the spirocyclic structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C8H13Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
5-(bromomethyl)-5-methylspiro[2.3]hexane |
InChI |
InChI=1S/C8H13Br/c1-7(6-9)4-8(5-7)2-3-8/h2-6H2,1H3 |
InChI-Schlüssel |
IQPXGWRXWQISNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(C1)CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)







![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)



